molecular formula C9H12O2 B1295152 2,4-Dimethoxytoluene CAS No. 38064-90-3

2,4-Dimethoxytoluene

Cat. No. B1295152
CAS RN: 38064-90-3
M. Wt: 152.19 g/mol
InChI Key: OSNMRWURXNWCGA-UHFFFAOYSA-N
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Description

2,4-Dimethoxytoluene is a chemical compound that is structurally related to toluene, with two methoxy groups attached to the benzene ring. While the provided papers do not directly discuss 2,4-dimethoxytoluene, they do provide insights into the behavior of similar compounds, such as 3,4-dimethoxytoluene (DMtoluene) and 3,4,5-trimethoxytoluene, which can be used to infer some aspects of 2,4-dimethoxytoluene's chemistry.

Synthesis Analysis

The synthesis of related compounds provides a basis for understanding potential synthetic routes for 2,4-dimethoxytoluene. For instance, the synthesis of 2-(9-Hydroxynonyl)-5,6-dimethoxy-3-methyl-1,4-benzoquinone from 3,4,5-trimethoxytoluene involves a two-step process starting with the oxidation of the trimethoxytoluene to a benzoquinone derivative, followed by a free-radical alkylation . This suggests that similar oxidative and alkylation strategies could potentially be applied to synthesize derivatives of 2,4-dimethoxytoluene.

Molecular Structure Analysis

The molecular structure of 2,4-dimethoxytoluene would consist of a benzene ring with two methoxy groups at the 2 and 4 positions and a methyl group at the 1 position. The presence of methoxy groups can influence the electronic properties of the benzene ring and affect its reactivity. The papers do not directly address the molecular structure of 2,4-dimethoxytoluene, but the study of 3,4,5-trimethoxytoluene's oxidation provides insights into the reactivity of methoxy-substituted toluenes .

Chemical Reactions Analysis

The chemical reactions of methoxy-substituted toluenes can be complex. For example, the anodic oxidation of 3,4,5-trimethoxytoluene leads to dimeric biphenyl products, indicating that radical cation intermediates are involved in the reaction pathway . Similarly, the aerobic oxidation of 3,4-dimethoxytoluene with metal/bromide catalysts results in the formation of benzaldehyde and benzoic acid derivatives, with a bi-phasic reaction rate and the formation of carbon monoxide and carbon dioxide as byproducts . These studies suggest that 2,4-dimethoxytoluene could also undergo oxidation reactions leading to complex products and intermediates.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4-dimethoxytoluene can be inferred from the behavior of similar compounds. The presence of methoxy groups typically increases the electron density on the benzene ring, which can affect the compound's boiling point, solubility, and reactivity. The papers provided do not directly discuss the physical properties of 2,4-dimethoxytoluene, but the reactivity of 3,4-dimethoxytoluene under aerobic conditions with metal/bromide catalysts suggests that the compound is susceptible to oxidation, which could be a significant chemical property .

Scientific Research Applications

  • Specific Scientific Field : Electrochemistry .
  • Summary of the Application : 2,4-Dimethoxytoluene has been used in the development of an electrochemical sensor for the detection of 2,4-dimethylphenol (2,4 DMP), a widely used phenolic compound . This is important for environmental monitoring as phenolic compounds are recognized as priority toxic pollutants .
  • Methods of Application or Experimental Procedures : A paste electrochemical sensor was developed, based on a carbon paste electrode modified with different oxides . Among the tested oxides (Fe2O3, Al2O3, ZrO2, and SiO2), Al2O3 showed the best electrocatalysis on oxidation of 2,4 DMP at a ratio of graphite powder/Al2O3/paraffin oil = 71/4/25 .
  • Results or Outcomes : The high sensibility of Al2O3 for 2,4 DMP detection can be explained by the interaction between benzene rings of phenol and acid sites of Al2O3 . This opens a high potential application of sensors based on the electro acidic catalysts .

Safety And Hazards

While specific safety and hazard data for 2,4-Dimethoxytoluene is not available, it’s important to handle all chemical substances with care. Always use personal protective equipment, ensure adequate ventilation, and avoid dust formation .

Future Directions

The future directions of 2,4-Dimethoxytoluene are not clear as it’s primarily used for research and development purposes . Further studies could potentially explore its properties and potential applications in various fields.

properties

IUPAC Name

2,4-dimethoxy-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-7-4-5-8(10-2)6-9(7)11-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSNMRWURXNWCGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70191474
Record name Benzene, 2,4-dimethoxy-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70191474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethoxytoluene

CAS RN

38064-90-3
Record name 2,4-Dimethoxytoluene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 2,4-dimethoxy-1-methyl-
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Record name 38064-90-3
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 2,4-dimethoxy-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70191474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
125
Citations
W Partenheimer - Advanced Synthesis & Catalysis, 2004 - Wiley Online Library
DMtoluene (3,4‐dimethoxytoluene; DM=3,4‐dimethoxy), a model compound for lignin oxidation, can be autoxidized in acetic acid using a Co/Mn/Br catalyst to its benzaldehyde in 51 …
Number of citations: 19 onlinelibrary.wiley.com
B Demirci, M Tsikolia, UR Bernier, NM Agramonte… - Acta tropica, 2013 - Elsevier
Date palm, Phoenix dactylifera L. (Arecaceae), grows commonly in the Arabian Peninsula and is traditionally used to treat various diseases. The aim of the present study was to identify …
Number of citations: 42 www.sciencedirect.com
R Filler, RC Rickert - Journal of Fluorine Chemistry, 1981 - Elsevier
DL-2,5,6-trifluoro-3,4-dihydroxyphenylalanine (trifluorodopa) hydroiodide has been synthesized from hexafluorobenzene in a six-step procedure. The key step is the methoxylation of p-…
Number of citations: 10 www.sciencedirect.com
M Mohamadi, T Shamspur… - Natural Product Research, 2014 - Taylor & Francis
Several medicinal applications have been reported for different components of date palm. The inflorescence of the male date tree is composed of spathe that surrounds many buds …
Number of citations: 8 www.tandfonline.com
JP Lambooy - Journal of the American Chemical Society, 1956 - ACS Publications
By the use of the 2, 4-dihydroxymethylphenylalanines it has become possible to propose a theory for the sites of the linkages which exist between tyrosinase from the potato and a …
Number of citations: 34 pubs.acs.org
B Demirci, SI Alqasoumi, AJ Al Rehaily… - Planta …, 2011 - thieme-connect.com
Date palm, Phoenix dactylifera L.(Arecaceae), is very common in the Arabian Peninsula. The essential oil of P. dactylifera from the spathe was obtained by hydrodistillation. The oil was …
Number of citations: 1 www.thieme-connect.com
MA FarboodniayJahromia, MR Moeina, H Etemadfarda… - researchgate.net
The variations in the volatile constituents of hydrodistilled essential oil of spathes from ten varieties of Phoenix dactylifera L. including Kabkab (KAB), Shahani (SHA), Piarom (PIA), …
Number of citations: 2 www.researchgate.net
JA Elix, VK Jayanthi, AJ Jones… - Australian journal of …, 1984 - CSIRO Publishing
The isolation, structural elucidation and synthesis of 1,1'-(2,2'-dihydroxy-4,4',6,6'-tetramethoxy-5,5'- dimethylbiphenyl-3,3'-diyl)bisethanone (contortin) (7), an unusual lichen metabolite …
Number of citations: 18 www.publish.csiro.au
MA Farbodniaye Jahromi, MR Moien… - Trends in …, 2018 - tips.sums.ac.ir
This study deals with characterization of chemical composition of spathe essential oil of five male varieties of Phoenix dactylifera L. including Ghir (GHI), Lar (LAR), Khosooyeh (KHO), …
Number of citations: 1 tips.sums.ac.ir
HE Dadswell, J Kenner - Journal of the Chemical Society (Resumed), 1927 - pubs.rsc.org
… Nitro-2 : 4-dimethoxytoluene was produced when 2 : 4-dichloro5-nitrotoluene (4 g.) was heated for 6 hours at 115-120" with a solution of sodium (0.8 g.) in methyl alcohol (32 cc). It …
Number of citations: 3 pubs.rsc.org

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